Bromoxynil heptanoate
Overview
Description
Bromoxynil heptanoate is a widely used herbicide known for its effectiveness in post-emergence control of annual broad-leaved weeds. It has low aqueous solubility and volatility, making it less likely to leach into groundwater. This compound is moderately toxic to mammals and highly toxic to fish, but it is less harmful to other aquatic and terrestrial biodiversity .
Scientific Research Applications
Bromoxynil heptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies investigating the effects of herbicides on plant physiology and metabolism.
Medicine: Research on its potential endocrine-disrupting effects and its impact on mammalian health.
Mechanism of Action
Target of Action
The primary target of bromoxynil heptanoate is the enzyme photosystem II . This enzyme plays a crucial role in the light-dependent reactions of photosynthesis, capturing light energy and using it to produce chemical energy that drives metabolic processes in plants .
Mode of Action
This compound works by inhibiting photosystem II . It specifically binds the D1 protein subunit of photosystem II, which is required for electron transfer during light-dependent reactions . By inhibiting photosystem II, this compound disrupts the ability of plants to generate energy through photosynthesis . This causes the energy reserves in the weed to be depleted rapidly, leading to its death .
Biochemical Pathways
The inhibition of photosystem II by this compound affects the light-dependent reactions of photosynthesis . These reactions are responsible for capturing light energy and using it to produce chemical energy that drives metabolic processes in plants . By disrupting these reactions, this compound effectively starves the plant of the energy it needs to grow and survive .
Pharmacokinetics
Bromoxynil, bromoxynil octanoate, and this compound pharmacokinetics are considered to be identical in animals . Therefore, pharmacokinetic studies using the octanoate or heptanoate ester are indicative of the pharmacokinetic behavior of bromoxynil .
Result of Action
The result of this compound’s action is the death of the targeted weeds . By inhibiting photosystem II, this compound depletes the energy reserves in the weed rapidly, leading to its death . Importantly, this compound is selective in its activity, meaning it primarily affects broadleaf weeds and has little effect on grasses and other non-target crops .
Action Environment
This compound has a low aqueous solubility and a low volatility . There is a low potential for leaching to groundwater based on its chemical properties . These properties influence the compound’s action, efficacy, and stability in the environment .
Safety and Hazards
Bromoxynil heptanoate is moderately toxic via the oral route to mammals, is an endocrine disrupting chemical and a skin sensitiser . It is highly toxic to fish but less so to other aquatic and terrestrial biodiversity . It is also highly toxic to mammals and may cause negative reproduction or development effects .
Future Directions
Bromoxynil is a potent herbicide that has been widely used in agriculture to control a wide range of weeds, making it an essential tool in modern farming practices . It is available in various dosage forms, including liquid, granules, and wettable powder, and can be applied using ground or air equipment . Its selective activity allows effective weed control without harming the desired crop, reducing the risk of crop damage and increasing crop safety .
Biochemical Analysis
Cellular Effects
Bromoxynil heptanoate is moderately toxic via the oral route to mammals . It is an endocrine-disrupting chemical and a skin sensitizer . It is highly toxic to fish but less so to other aquatic and terrestrial biodiversity
Metabolic Pathways
Given its role as a herbicide, it’s likely that it interacts with enzymes and cofactors involved in plant metabolic pathways, particularly those related to photosynthesis .
Transport and Distribution
Given its low aqueous solubility and low volatility , it’s likely that it interacts with specific transporters or binding proteins.
Subcellular Localization
Given its role as a herbicide and its known interaction with photosystem II , it’s likely that it localizes to the chloroplasts in plant cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromoxynil heptanoate is synthesized through the esterification of bromoxynil with heptanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving technical-grade bromoxynil in suitable solvents along with other necessary formulants. The mixture is then subjected to esterification with heptanoic acid under controlled temperature and pressure conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bromoxynil heptanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form bromoxynil and heptanoic acid.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Bromoxynil and heptanoic acid.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted bromoxynil derivatives.
Comparison with Similar Compounds
Bromoxynil: The parent compound of bromoxynil heptanoate, used as a herbicide with similar properties.
Bromoxynil octanoate: Another ester of bromoxynil, with better solubility in organic solvents and improved stability in emulsifiable concentrate products.
Uniqueness: this compound is unique due to its specific ester form, which provides certain advantages in terms of solubility and stability compared to other bromoxynil derivatives. Its selective activity against broad-leaved weeds while having minimal impact on grasses and other non-target crops makes it a valuable tool in agricultural weed management .
Properties
IUPAC Name |
(2,6-dibromo-4-cyanophenyl) heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Br2NO2/c1-2-3-4-5-6-13(18)19-14-11(15)7-10(9-17)8-12(14)16/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZWBQPHPLFZSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032592 | |
Record name | Bromoxynil heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8032592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56634-95-8 | |
Record name | Bromoxynil heptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56634-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromoxynil heptanoate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056634958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromoxynil heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8032592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dibromo-4-cyanophenyl heptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOXYNIL HEPTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK18N93FQB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different methods researchers have explored for the degradation of Bromoxynil and Bromoxynil heptanoate?
A1: Research has shown that both this compound and its parent compound, Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), can be degraded through various chemical and photochemical processes. [, ] These include:
- UV Photolysis: Both compounds are effectively degraded under UV irradiation. []
- Chemical Oxidation: Chlorine (Cl2) and ozone (O3) treatments effectively degrade both compounds. Ozone treatment has been identified as the most efficient method. []
- UV/H2O2: While the addition of hydrogen peroxide to UV irradiation does not significantly enhance the degradation process compared to UV irradiation alone, it remains a viable approach. []
- Anaerobic Biodegradation: Bromoxynil can be broken down under anaerobic conditions like methanogenic, sulfidogenic, and Fe(III)-reducing environments, with reductive debromination as a key step in the process. []
Q2: What are the identified degradation products of this compound under UV irradiation?
A2: Gas chromatography-mass spectrometry (GC-MS) analysis has identified four main photoproducts resulting from the UV irradiation of this compound. These products suggest a degradation pathway involving the substitution of bromine atoms with either hydrogen atoms or hydroxyl groups: []
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